magnesium;ethynylsulfanylbenzene;bromide

Description

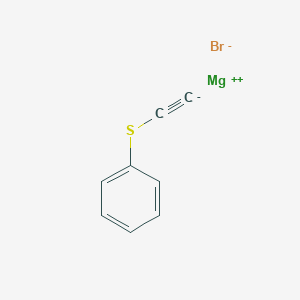

The compound "magnesium; ethynylsulfanylbenzene; bromide" is hypothesized to be a magnesium-based coordination complex or organometallic compound incorporating bromine and ethynylsulfanylbenzene (a benzene derivative with an ethynyl group (–C≡C–) and a sulfanyl group (–S–)). While direct references to this specific compound are absent in the literature, its components—magnesium bromide (MgBr₂) and ethynylsulfanylbenzene—are well-studied. Magnesium bromide is a hygroscopic salt with high ionic conductivity and applications in catalysis, electrolytes, and biochemistry . Such complexes are often explored in catalysis and materials science due to their tunable electronic and structural properties .

Properties

CAS No. |

114341-03-6 |

|---|---|

Molecular Formula |

C8H5BrMgS |

Molecular Weight |

237.40 g/mol |

IUPAC Name |

magnesium;ethynylsulfanylbenzene;bromide |

InChI |

InChI=1S/C8H5S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |

InChI Key |

ZATAMPCGDYZAFF-UHFFFAOYSA-M |

Canonical SMILES |

[C-]#CSC1=CC=CC=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;ethynylsulfanylbenzene;bromide involves the reaction of ethynylsulfanylbenzene with magnesium in an anhydrous ether solvent . The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{S}\text{C}\equiv\text{C} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{S}\text{C}\equiv\text{C}\text{MgBr} ]

Industrial Production Methods

In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors with precise control over temperature and pressure . The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;ethynylsulfanylbenzene;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and esters . The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the carbonyl compound used .

Scientific Research Applications

Magnesium;ethynylsulfanylbenzene;bromide has several applications in scientific research:

Organic Synthesis: Used to form complex organic molecules by creating new carbon-carbon bonds.

Pharmaceuticals: Plays a role in the synthesis of drug molecules.

Material Science: Used in the production of polymers and other advanced materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

A comparison of magnesium bromide derivatives and related organomagnesium compounds is summarized below:

Functional Comparisons

- Ionic Conductivity :

MgBr₂/DMSO electrolytes exhibit ionic conductivity up to 10⁻² S/cm at room temperature, outperforming MgBr₂ in pure aqueous systems (0.01 S/cm) . Ethylmagnesium bromide, however, lacks ionic conductivity due to its covalent Mg–C bond . - Catalytic Activity: The Mg-porphyrin-imidazolium polymer shows superior catalytic activity (80–100% conversion in CO₂ cycloaddition) compared to monomeric MgBr₂, attributed to its bifunctional sites and high surface area .

- Thermal Stability :

MgBr₂ decomposes at 1250°C , while the Mg-porphyrin polymer remains stable up to 150°C . Ethylmagnesium bromide is thermally unstable above 100°C .

Key Research Findings

Structural Insights from XRD

MgBr₂ forms a hexagonal hydrate structure (JCPDS 74-1040), but in DMSO, dehydration occurs, leading to new peaks at 2θ = 18° and 22.2° (attributed to Mg–O–DMSO bridges). Grain sizes remain ~50–70 nm in both pure MgBr₂ and MgBr₂/DMSO composites .

Electrochemical Performance

MgBr₂/DMSO electrolytes achieve:

- Activation energy (Eₐ): 0.15–0.20 eV (low energy barrier for ion transport) .

- Cyclic stability: Prototype Mg/graphite cells retain 80% capacity after 50 cycles .

Catalytic Synergy in Polymers

The Mg-porphyrin-imidazolium polymer’s activity stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.